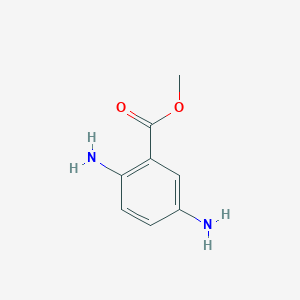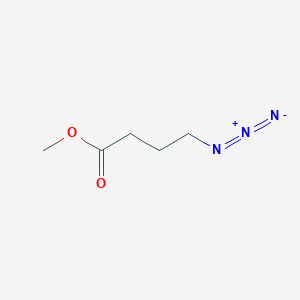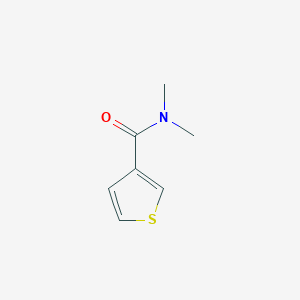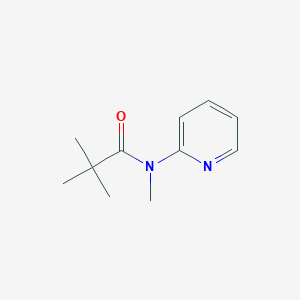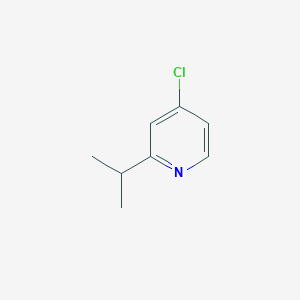
2-Methyl-2-(pyrrolidin-1-YL)propanenitrile
Descripción general
Descripción
2-Methyl-2-(pyrrolidin-1-yl)propanenitrile (MMPN) is a synthetic, organic compound with a variety of applications in the scientific research field. It is a colorless, crystalline solid with a molecular weight of 162.2 g/mol and a melting point of 97 °C. MMPN is a versatile compound that can be used in a variety of laboratory experiments, such as chromatographic separations, synthesis of new compounds, and as a reagent in chemical reactions.
Aplicaciones Científicas De Investigación
2-Methyl-2-(pyrrolidin-1-YL)propanenitrile has a wide range of applications in scientific research. It is commonly used as a reagent in chromatographic separations, as a catalyst in chemical reactions, and as a starting material for the synthesis of new compounds. 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile is also used to study the structure and properties of proteins, and has been used in the development of new drugs and therapies. In addition, 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile has been used in the study of enzyme kinetics, and has been used to study the effects of drugs on the brain and other organs.
Mecanismo De Acción
2-Methyl-2-(pyrrolidin-1-YL)propanenitrile is an organic compound that is used as a reagent in chemical reactions and as a catalyst in chromatographic separations. 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile acts as a nucleophile, meaning that it can react with other molecules and form new bonds. In addition, 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile can act as an electrophile, meaning that it can accept electrons from other molecules and form new bonds. 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile can also act as a Lewis acid, meaning that it can accept protons from other molecules and form new bonds.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-2-(pyrrolidin-1-YL)propanenitrile has a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile has also been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and norepinephrine. In addition, 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile has been shown to act as an agonist of the G-protein coupled receptor GPR55, which is involved in the regulation of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-2-(pyrrolidin-1-YL)propanenitrile has several advantages for use in laboratory experiments. It is a stable compound that is easily synthesized and purified, and it is also relatively inexpensive. 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile is also a versatile compound that can be used in a variety of laboratory experiments, such as chromatographic separations, synthesis of new compounds, and as a reagent in chemical reactions.
The main limitation of 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile is that it is a synthetic compound and is not found in nature. This makes it difficult to study the effects of 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile on living organisms. In addition, 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile can be toxic if ingested, so it should be handled with care and disposed of properly.
Direcciones Futuras
2-Methyl-2-(pyrrolidin-1-YL)propanenitrile has a wide range of potential applications in the scientific research field. It can be used to study the structure and properties of proteins, and has been used in the development of new drugs and therapies. In addition, 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile can be used to study the effects of drugs on the brain and other organs, and to study enzyme kinetics. 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile can also be used to study the effects of environmental pollutants on living organisms, and to develop new synthetic methods for synthesizing organic compounds. Finally, 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile can be used to study the effects of drugs on the immune system, and to develop new drugs for the treatment of diseases.
Propiedades
IUPAC Name |
2-methyl-2-pyrrolidin-1-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-8(2,7-9)10-5-3-4-6-10/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGMWCUXIGSRJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502933 | |
| Record name | 2-Methyl-2-(pyrrolidin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(pyrrolidin-1-YL)propanenitrile | |
CAS RN |
35666-79-6 | |
| Record name | 2-Methyl-2-(pyrrolidin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-(pyrrolidin-1-yl)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


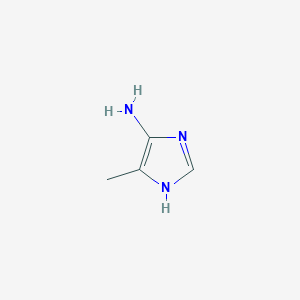
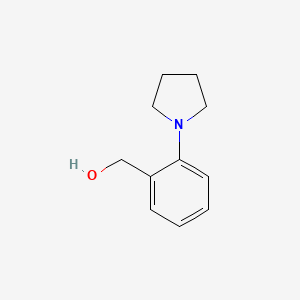
![6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1601627.png)

